molecular formula C18H26Cl4N4O4P2 B13995294 N-[amino-[5-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxynaphthalen-1-yl]oxyphosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine CAS No. 88181-23-1

N-[amino-[5-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxynaphthalen-1-yl]oxyphosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine

Cat. No.: B13995294
CAS No.: 88181-23-1
M. Wt: 566.2 g/mol
InChI Key: FAORJLUJBXGYIV-UHFFFAOYSA-N
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Description

N-[amino-[5-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxynaphthalen-1-yl]oxy-phosphoryl]-2-chloro-n-(2-chloroethyl)ethanamine is a complex organic compound characterized by its multiple functional groups, including amino, chloroethyl, and phosphoryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[amino-[5-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxynaphthalen-1-yl]oxy-phosphoryl]-2-chloro-n-(2-chloroethyl)ethanamine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile

    Phosphorylation Reactions: The incorporation of phosphoryl groups is often carried out using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride under controlled conditions.

    Amination Reactions: Amino groups are introduced through amination reactions, which can be facilitated by using amine precursors and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: These are commonly used for the synthesis of complex organic compounds, allowing precise control over reaction parameters.

    Continuous Flow Reactors: These reactors offer advantages in terms of scalability and efficiency, enabling the continuous production of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[amino-[5-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxynaphthalen-1-yl]oxy-phosphoryl]-2-chloro-n-(2-chloroethyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum catalysts

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated naphthalene derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

N-[amino-[5-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxynaphthalen-1-yl]oxy-phosphoryl]-2-chloro-n-(2-chloroethyl)ethanamine has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[amino-[5-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxynaphthalen-1-yl]oxy-phosphoryl]-2-chloro-n-(2-chloroethyl)ethanamine involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phosphoryl groups play a crucial role in mediating these interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chloroethyl)amine: Shares the chloroethyl functional groups but lacks the complex phosphoryl and naphthalene moieties.

    5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide: Contains amino and dihydroxypropyl groups but differs in its overall structure and functional groups.

Uniqueness

N-[amino-[5-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxynaphthalen-1-yl]oxy-phosphoryl]-2-chloro-n-(2-chloroethyl)ethanamine is unique due to its combination of chloroethyl, amino, and phosphoryl groups, along with the naphthalene backbone

Properties

CAS No.

88181-23-1

Molecular Formula

C18H26Cl4N4O4P2

Molecular Weight

566.2 g/mol

IUPAC Name

N-[amino-[5-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxynaphthalen-1-yl]oxyphosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine

InChI

InChI=1S/C18H26Cl4N4O4P2/c19-7-11-25(12-8-20)31(23,27)29-17-5-1-3-15-16(17)4-2-6-18(15)30-32(24,28)26(13-9-21)14-10-22/h1-6H,7-14H2,(H2,23,27)(H2,24,28)

InChI Key

FAORJLUJBXGYIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2OP(=O)(N)N(CCCl)CCCl)C(=C1)OP(=O)(N)N(CCCl)CCCl

Origin of Product

United States

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